This compound is a derivative of benzamide with a guanidino group, making it an interesting candidate for biochemical interactions due to its functional groups.
Structural Features
The compound consists of:
A benzamide core (aromatic ring with an amide group).
A guanidino functional group attached to a pentanoic acid backbone.
A chiral center at the second carbon in the pentanoic chain, denoted by the (S)-configuration.
Hydrochloride as the counterion for solubility enhancement.
Table 1: Key Structural Components
Component
Description
Benzamide Group
Provides aromatic functionality
Guanidino Group
Enhances hydrogen bonding
Chiral Center
Imparts stereochemical specificity
Hydrochloride Salt
Improves water solubility
Synthesis
The synthesis of this compound typically involves:
Starting Materials: Amino acids (e.g., L-arginine derivatives) and benzoyl chloride.
Reaction Steps:
Protection of amino groups to prevent side reactions.
Coupling of the benzoyl group with the protected amino acid derivative.
Deprotection of functional groups to yield the final product.
Purification: The hydrochloride salt form is usually obtained by treating the free base with hydrochloric acid to enhance stability and solubility.
Table 2: Physicochemical Data
Property
Value
Solubility
Highly soluble in water (as HCl salt)
Melting Point
~200°C (decomposes)
Stability
Stable under dry conditions; hygroscopic
Optical Activity
Exhibits specific rotation due to chirality
Applications in Research
This compound has potential applications in:
Pharmaceutical Development:
The guanidino group suggests possible activity as an enzyme inhibitor or receptor antagonist.
The benzamide moiety is commonly found in drug candidates targeting neurological or oncological pathways.
Biochemical Studies:
The compound’s structure allows it to interact with proteins via hydrogen bonding and hydrophobic interactions.
It may serve as a scaffold for designing analogs with enhanced activity.
Medicinal Chemistry:
Its chiral nature makes it suitable for studying stereoselective interactions in biological systems.
Research Findings and Potential
Antimicrobial Activity: Guanidino-containing compounds often show efficacy against bacterial strains.
Anticancer Properties: Benzamide derivatives are known for their role as histone deacetylase inhibitors (HDACi), which can regulate gene expression in cancer cells.
Table 3: Comparison with Related Compounds
Compound
Activity
Reference Compound
Benzamide Derivatives
HDAC inhibition
Vorinostat
Guanidino-Pentanoic Acid Derivatives
Antimicrobial/antiviral
Arginine Analogs
Limitations and Future Directions
While promising, this compound requires further studies to:
Evaluate its pharmacokinetics and toxicity profiles.
Investigate its binding affinity to specific biological targets.
Develop analogs with improved efficacy and selectivity.